![molecular formula C26H21N3O3S B2767103 N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide CAS No. 866873-50-9](/img/structure/B2767103.png)
N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide
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Description
N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into heterocyclic derivatives of guanidine highlights the potential of related compounds in the formation of complex structures, providing a basis for further exploration into therapeutic applications (Banfield, Fallon, & Gatehouse, 1987). Additionally, the study of novel heterocyclic compounds incorporating a sulphamido moiety (Nunna et al., 2014) and the development of benzodifuranyl, triazines, and oxadiazepines derivatives (Abu‐Hashem et al., 2020) indicate the versatility of such compounds in medicinal chemistry.
Radioligand Imaging Applications
The synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET (Dollé et al., 2008), and the development of [11C]R116301 for central NK1 receptors (Mey et al., 2005) highlight the role of complex acetamides in enhancing neuroimaging techniques and providing insights into neuroinflammatory and neuropsychiatric disorders.
Antimicrobial and Anti-inflammatory Activities
Studies on the antimicrobial activity of novel heterocycles (Bondock et al., 2008; Kerru et al., 2019) and the anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety (Amr et al., 2007) demonstrate the therapeutic potential of compounds similar in structure or function to the one . These findings suggest avenues for the development of new treatments for bacterial infections and inflammatory conditions.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-16-12-13-17(2)20(14-16)27-22(30)15-33-26-28-23-19-10-6-7-11-21(19)32-24(23)25(31)29(26)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHDAIKEYQZXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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